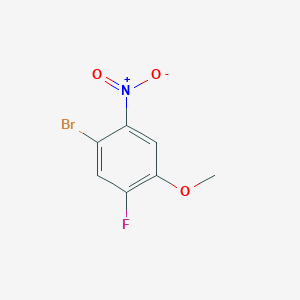

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

描述

Contextual Significance of Substituted Nitroarenes in Chemical Science

Substituted nitroarenes, the class of compounds to which 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene belongs, are of paramount importance in organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, a fundamental reaction for creating complex molecular architectures. nih.govscielo.br Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a wide array of other functionalities, making nitroarenes key intermediates in the synthesis of pharmaceuticals, dyes, and polymers. nih.govmdpi.com The presence of other substituents, such as halogens and methoxy (B1213986) groups, further tunes the reactivity and properties of the molecule, allowing for precise control in synthetic strategies. nih.gov

Research Rationale for Investigating this compound

The specific arrangement of bromo, fluoro, methoxy, and nitro groups on the benzene (B151609) ring makes this compound a compound of particular interest for several reasons. The presence of multiple reactive sites allows for selective chemical transformations. For instance, the bromine atom can participate in cross-coupling reactions, while the nitro group can be a precursor to an amino group. The fluorine atom can influence the compound's electronic properties and metabolic stability, a desirable feature in medicinal chemistry. mdpi.com The methoxy group can also modulate the reactivity of the aromatic ring. This unique combination of functional groups makes it a valuable scaffold for combinatorial chemistry and the development of new bioactive compounds and functional materials.

Scope and Objectives of Academic Inquiry

Academic research on this compound and related compounds is typically focused on several key areas. A primary objective is the development of efficient and selective synthetic routes to this and similar molecules. chemicalbook.com Researchers also aim to explore the compound's reactivity in various chemical transformations to understand the influence of its unique substitution pattern. A significant part of the inquiry involves utilizing this compound as an intermediate in the synthesis of novel molecules with potential applications in medicinal chemistry, such as anticancer or antimicrobial agents, and in materials science for the creation of new organic electronic materials. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-5-fluoro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSKDKZDQARXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591857 | |

| Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661463-13-4 | |

| Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661463-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

The primary route for the synthesis of this compound involves a multi-step pathway, typically starting from a less substituted benzene (B151609) derivative. A logical and commonly employed precursor for this synthesis is 4-bromo-2-fluoroanisole (B1265810), which is commercially available. This starting material already possesses the desired arrangement of the bromo, fluoro, and methoxy (B1213986) groups. The final and key step is the regioselective introduction of a nitro group.

Multi-Step Synthesis Pathways

A plausible and efficient synthesis of this compound is achieved through the nitration of 4-bromo-2-fluoroanisole. This pathway leverages the existing substitution pattern of the starting material to direct the incoming nitro group to the desired position.

In the context of synthesizing the starting material, 4-bromo-2-fluoroanisole, a common method involves the bromination of a suitable precursor. For instance, 2-fluoroanisole (B128887) can be brominated to yield a mixture of isomers, from which the desired 4-bromo-2-fluoroanisole can be separated. The regioselectivity of this bromination is governed by the directing effects of the fluoro and methoxy substituents.

Alternatively, a more controlled synthesis of the starting material could involve a Sandmeyer reaction. wikipedia.orgnih.gov This would typically start with an appropriately substituted aniline (B41778), such as 3-fluoro-4-methoxyaniline. Diazotization of the amino group followed by treatment with a copper(I) bromide catalyst would introduce the bromine atom at the desired position. nih.govorganic-chemistry.orgbyjus.com

The methoxy group is a key feature of the target molecule. In a synthetic route starting from a phenol (B47542), the methoxy group can be introduced via an etherification reaction. For example, if the synthesis were to begin from 2-bromo-4-fluorophenol, a Williamson ether synthesis could be employed. This would involve deprotonating the phenol with a base, such as potassium carbonate, followed by reaction with a methylating agent like methyl iodide to form the corresponding anisole. chemicalbook.com

The final step in the synthesis of this compound from 4-bromo-2-fluoroanisole is the introduction of the nitro group. This is typically achieved through electrophilic aromatic substitution using a nitrating agent. masterorganicchemistry.com A common and effective nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid. uri.edumiracosta.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com

The regioselectivity of the nitration is of paramount importance. In 4-bromo-2-fluoroanisole, the directing effects of the three existing substituents must be considered. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The bromo (-Br) and fluoro (-F) groups are deactivating groups but are also ortho, para-directors. The powerful activating and directing effect of the methoxy group will dominate, primarily directing the incoming electrophile to the positions ortho and para to it. The position para to the methoxy group is already occupied by the bromine atom. Therefore, the nitration is expected to occur at one of the two ortho positions. Steric hindrance from the adjacent fluoro group may influence the distribution of the ortho isomers.

Regioselectivity and Stereoselectivity Control in Synthesis

As this synthesis deals with an achiral molecule, stereoselectivity is not a concern. However, regioselectivity is the central challenge. The successful synthesis of this compound hinges on the controlled placement of the nitro group.

The directing effects of the substituents on the 4-bromo-2-fluoroanisole ring are as follows:

Methoxy group (-OCH₃): Strongly activating, ortho, para-directing.

Fluoro group (-F): Deactivating, ortho, para-directing.

Bromo group (-Br): Deactivating, ortho, para-directing.

The powerfully activating methoxy group at position 1 will direct the incoming nitronium ion primarily to positions 2 and 6 (ortho to the methoxy group). Position 4 is blocked by the bromine atom. The fluoro group at position 2 and the bromo group at position 4 will also influence the regioselectivity. The cumulative effect of these substituents makes the position ortho to the methoxy group and meta to the bromo group the most likely site for nitration.

Optimization of Reaction Conditions and Yields

The optimization of the nitration reaction is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted byproducts. Key parameters that can be adjusted include temperature, reaction time, and the ratio of reagents.

Table 1: Key Parameters for Optimization of Nitration

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Nitration reactions are typically exothermic. Higher temperatures can lead to the formation of dinitrated and other side products. | The reaction is often carried out at low temperatures, typically between 0 and 25 °C, to control the reaction rate and improve selectivity. chemicalbook.com |

| Reaction Time | Sufficient time is required for the reaction to go to completion. However, prolonged reaction times can increase the likelihood of side reactions. | The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time. stmarys-ca.edu |

| Ratio of Reagents | The ratio of nitric acid to sulfuric acid and the substrate can affect the rate of nitration and the formation of byproducts. | A slight excess of the nitrating agent is often used to ensure complete conversion of the starting material. The concentration of the acids is also a critical factor. |

Table 2: Representative Yields for Nitration of Substituted Anisoles

| Starting Material | Nitrating Agent | Product | Yield (%) | Reference |

| 2-Bromo-4-fluorotoluene (B74383) | KNO₃ / H₂SO₄ | 1-bromo-5-fluoro-2-methyl-4-nitrobenzene (B1524174) | 54.3 | chemicalbook.com |

| Bromobenzene | HNO₃ / H₂SO₄ | 4-Bromonitrobenzene | Varies | uri.edu |

Note: The yields are representative and can vary based on the specific reaction conditions and the scale of the synthesis.

Purification of the final product is typically achieved through recrystallization or column chromatography to isolate the desired this compound from any isomeric byproducts or unreacted starting material. chemicalbook.com

Scale-Up Considerations for Industrial Research

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of several critical factors to ensure safety, efficiency, and economic viability. The synthesis involves highly exothermic and potentially hazardous reactions, such as nitration and bromination, which demand robust process control and safety measures. acs.orgacs.orgresearchgate.net

Heat Management: Aromatic nitration is a notoriously exothermic process. researchgate.net On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature, posing a risk of runaway reactions and the formation of unsafe byproducts. acs.orgresearchgate.neticheme.org Industrial reactors for such processes are typically equipped with advanced cooling systems and temperature monitoring to maintain strict temperature control. The choice of solvent and the rate of addition of the nitrating agent are critical parameters that need to be optimized for effective heat management. icheme.org

Process Safety: The use of strong acids like nitric and sulfuric acid, as well as bromine, requires specialized handling and storage infrastructure to minimize risks of corrosion and accidental release. acs.org Process safety management (PSM) protocols are essential, including hazard and operability (HAZOP) studies, to identify potential risks and implement mitigation strategies. acs.org Agitation failure during a nitration process can be particularly dangerous, as it can lead to localized overheating and potential deflagration. icheme.org Therefore, reliable and continuously monitored agitation systems are crucial in industrial-scale reactors.

Control of Regioselectivity: In the synthesis of a polysubstituted benzene derivative like this compound, achieving the desired regioselectivity on a large scale is a significant challenge. The order of the substitution reactions and the directing effects of the substituents play a crucial role. nih.gov Minor deviations in reaction conditions can lead to the formation of undesired isomers, which can be difficult and costly to separate from the final product. Process optimization studies are therefore essential to define strict operational parameters that maximize the yield of the target isomer.

Materials of Construction: The corrosive nature of the reagents used in the synthesis dictates the choice of materials for the reactors and associated equipment. Glass-lined steel reactors are often employed for their resistance to strong acids.

Precursor Chemistry and Intermediate Reactions

The synthesis of this compound is a multi-step process starting from commercially available precursors. The specific sequence of reactions is critical to achieve the desired substitution pattern due to the directing effects of the functional groups. A plausible synthetic pathway can be deduced from the synthesis of structurally similar compounds.

A likely precursor for this synthesis is a disubstituted benzene ring, which is then further functionalized. One potential starting material is 4-fluoro-2-methoxyaniline . The synthesis would then proceed through a series of electrophilic aromatic substitution reactions.

Plausible Synthetic Pathway:

Nitration: The initial step would likely be the nitration of a suitable precursor. For instance, starting with a fluoromethoxy-substituted benzene derivative, nitration would introduce the nitro group. The directing effects of the fluoro and methoxy groups would guide the position of the incoming nitro group.

Bromination: Following nitration, the next step would be the introduction of the bromine atom. The existing substituents on the aromatic ring will direct the bromination to the desired position. Controlling the stoichiometry of the brominating agent and the reaction conditions is crucial to prevent multiple brominations.

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | Nitration | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | Highly exothermic, requires strict temperature control. Formation of nitronium ion (NO₂⁺) as the electrophile. |

| 2 | Bromination | Bromine (Br₂), Lewis Acid Catalyst (e.g., FeBr₃) | Regioselectivity is critical. The directing effects of existing substituents must be considered. |

| 3 | Methoxylation | Sodium Methoxide (NaOCH₃) or similar methoxylating agent | Nucleophilic aromatic substitution to introduce the methoxy group. |

| 4 | Fluorination | (Not typically introduced via electrophilic aromatic substitution in this context) | The fluorine atom is likely present in the starting material. |

Innovative Synthetic Approaches and Green Chemistry Methodologies

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in the chemical industry. For the synthesis of compounds like this compound, innovative approaches focus on improving safety, reducing waste, and increasing efficiency.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for hazardous reactions like nitration. ijera.com In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for superior heat transfer and precise control over reaction parameters. ijera.com This "plug-and-play" approach can significantly enhance safety by minimizing the volume of hazardous material at any given time and can lead to higher yields and purities. ijera.com The scale-up of flow processes is also often more straightforward than for batch reactors.

Green Chemistry Metrics: The principles of green chemistry are increasingly being applied to industrial syntheses. Key metrics such as Process Mass Intensity (PMI) and E-Factor are used to evaluate the environmental footprint of a synthetic route. google.com A lower PMI indicates a more efficient process with less waste generated per kilogram of product. Strategies to improve the greenness of the synthesis of this compound could include:

Catalytic Alternatives: Exploring the use of solid acid catalysts for nitration to reduce the reliance on large quantities of sulfuric acid.

Safer Brominating Agents: Utilizing alternative brominating agents that are less hazardous than elemental bromine.

Solvent Selection: Choosing greener solvents that are less toxic and have a lower environmental impact.

Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS) Reactivity

Each substituent on the benzene (B151609) ring exerts a directing effect, guiding incoming electrophiles to specific positions (ortho, meta, or para) relative to itself. These effects are a combination of induction and resonance. pressbooks.pub

Methoxy (B1213986) Group (-OCH₃): The methoxy group at C4 is a powerful activating group. openochem.org It donates electron density to the ring through a strong +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. This donation significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. libretexts.orgpressbooks.pub As an ortho-, para-director, the methoxy group strongly activates the C3 and C5 positions.

Nitro Group (-NO₂): The nitro group at C2 is a potent deactivating group. openochem.org It strongly withdraws electron density from the ring through both -I and -R effects, making the ring much less reactive towards electrophiles. youtube.com The nitro group is a meta-director, guiding incoming electrophiles to the positions meta to itself, which are C4 (blocked) and C6. openochem.orgquizlet.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -Br | C1 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -NO₂ | C2 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

| -OCH₃ | C4 | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -F | C5 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

Regiochemical control in EAS reactions on 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene is determined by the competition between the directing effects of the four substituents on the two available carbons, C3 and C6.

Attack at C3: This position is ortho to the strongly activating methoxy group, which strongly favors substitution at this site. It is also ortho to the deactivating nitro group and meta to the deactivating fluoro group.

Attack at C6: This position is ortho to the deactivating bromo group, ortho to the deactivating fluoro group, and meta to the strongly deactivating nitro group. All three of these groups direct towards C6.

The outcome of an EAS reaction is typically governed by the most powerful activating group present on the ring. msu.edu In this molecule, the methoxy group is the only strong activator. Its powerful +R effect significantly enriches the electron density at the C3 position, making it the most nucleophilic site. Although three deactivating groups direct towards C6, the concerted deactivation of the ring by these groups makes attack at C6 less favorable than attack at the C3 position, which is strongly activated by the methoxy group. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. wikipedia.orgmasterorganicchemistry.com

The feasibility of SNAr reactions on this compound is primarily due to the presence of the nitro group and the two halogen atoms.

Nitro Group (-NO₂): The nitro group is a powerful activating group for SNAr. byjus.com Its strong electron-withdrawing nature makes the aromatic ring electrophilic and capable of stabilizing the negative charge of the Meisenheimer complex intermediate through resonance. wikipedia.org For this stabilization to be effective, the nitro group must be positioned ortho or para to the leaving group. libretexts.orgstackexchange.com In this molecule, the nitro group is at the C2 position, which is ortho to the bromo group at C1 and meta to the fluoro group at C5. This positioning strongly activates the C1 position for nucleophilic attack.

Halogens (-Br, -F): The halogen atoms serve as the leaving groups in SNAr reactions. The C1 position, bearing the bromo group, is significantly activated by the ortho-nitro group. The C5 position, bearing the fluoro group, is only weakly activated as the nitro group is meta to it. Consequently, nucleophilic attack and subsequent substitution are expected to occur almost exclusively at the C1 position, displacing the bromide ion. Although fluorine is typically a better leaving group in SNAr reactions due to the high electronegativity polarizing the C-F bond and favoring the initial attack (the rate-determining step), the electronic activation by the nitro group is the dominant factor here. wikipedia.orgyoutube.com

| Position | Leaving Group | Activating Group | Relative Position | Expected Reactivity |

| C1 | Bromo (-Br) | Nitro (-NO₂) | Ortho | High |

| C5 | Fluoro (-F) | Nitro (-NO₂) | Meta | Low |

The SNAr reaction is typically a two-step process. The first step, the addition of the nucleophile to form the anionic Meisenheimer complex, is generally the slow, rate-determining step. nih.gov The second step, the elimination of the leaving group to restore aromaticity, is fast.

The kinetics of the reaction are influenced by several factors:

Nucleophile: The rate of reaction increases with the nucleophilicity of the attacking species.

Solvent: Polar aprotic solvents are often used as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. nih.gov

Leaving Group: The nature of the leaving group affects the rate. For SNAr, the rate-determining step is the attack of the nucleophile. A more electronegative atom like fluorine polarizes the carbon-halogen bond more effectively, making the carbon more electrophilic and thus more susceptible to attack. This leads to the unusual leaving group trend of F > Cl ≈ Br > I. wikipedia.orgrsc.org However, in this compound, the regiochemical activation by the nitro group overrides this trend, making the bromo group the effective leaving group.

Reduction Reactions of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are versatile synthetic intermediates. jsynthchem.comsci-hub.st

The nitro group of this compound can be selectively reduced to a primary amine (-NH₂) using various reagents. A key challenge in this transformation is chemoselectivity—reducing the nitro group without affecting the other functional groups, particularly the carbon-halogen bonds which can be susceptible to cleavage under certain reductive conditions (hydrogenolysis).

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) with hydrogen gas (H₂). While highly effective, standard conditions (e.g., H₂/Pd-C) can sometimes lead to dehalogenation, especially for aryl bromides. The use of specific catalysts, like sulfided platinum, or carefully controlled conditions can enhance chemoselectivity and prevent the loss of the halogen substituents. sci-hub.st

Metal-Acid Systems: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). msu.edu These conditions are generally robust and highly selective for the reduction of the nitro group in the presence of aryl halides.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) (HCO₂NH₄), in the presence of a catalyst (e.g., Pd-C, Raney Ni). It is often a milder alternative to high-pressure hydrogenation and can offer excellent selectivity. sci-hub.st

The product of this reaction would be 2-bromo-4-fluoro-5-methoxyaniline, a valuable intermediate for the synthesis of more complex molecules. The choice of reducing agent would depend on the desired scale, functional group tolerance, and reaction conditions.

| Reduction Method | Typical Reagents | Advantages | Potential Issues |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High efficiency, clean reaction | Risk of dehalogenation (hydrogenolysis) |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | High chemoselectivity, cost-effective | Requires stoichiometric metal, acidic workup |

| Transfer Hydrogenation | Hydrazine, Ammonium formate, Pd/C | Mild conditions, avoids high H₂ pressure | Catalyst cost, handling of hydrazine |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Kumada)

This compound is a versatile intermediate for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, due to the nitro and fluoro substituents, generally enhances the rate of oxidative addition to the palladium(0) or nickel(0) catalyst, a key step in many coupling cycles.

The success of cross-coupling reactions on substrates like this compound is highly dependent on the choice of the catalytic system, including the metal center, ligands, base, and solvent.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent. For electron-deficient aryl bromides, palladium catalysts are most common. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂) and phosphine (B1218219) ligands are effective. libretexts.org Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often employed to promote efficient oxidative addition and reductive elimination, leading to higher yields and turnover numbers. nih.gov The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., THF/water, Dioxane/water) is also critical to facilitate the transmetalation step and maintain catalyst stability.

Sonogashira Reaction: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. libretexts.orgwikipedia.org The classic catalytic system involves a palladium(0) complex and a copper(I) co-catalyst (typically CuI). wikipedia.org The palladium catalyst activates the aryl bromide, while the copper salt forms a copper acetylide intermediate, which facilitates transmetalation. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling), often requiring specific ligands and bases. wikipedia.org For nitro-substituted aryl bromides, palladium-NHC complexes have shown efficacy. researchgate.net Recent developments have even demonstrated palladium-catalyzed denitrative Sonogashira-type couplings, where a nitro group is replaced instead of a halide, highlighting the reactivity of the nitroarene moiety itself. rsc.org

Kumada Reaction: This coupling involves the reaction of the aryl bromide with a Grignard reagent (organomagnesium halide), typically catalyzed by nickel or palladium complexes. wikipedia.orgacs.org Common catalysts include Ni(dppe)Cl₂ or Pd(PPh₃)₄. wikipedia.org While powerful, the scope of the Kumada coupling can be limited by the functional group tolerance of the highly reactive Grignard reagent. wikipedia.org

The following table summarizes typical catalytic systems used for cross-coupling reactions of related nitro-substituted aryl halides.

| Coupling Reaction | Typical Catalyst/Precatalyst | Common Ligands | Typical Base | Common Solvents |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, XPhos, SPhos, P(t-Bu)₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, THF |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ + CuI | PPh₃, N-Heterocyclic Carbenes (NHCs) | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene |

| Kumada | Ni(dppe)Cl₂, Pd(PPh₃)₄ | dppe, dppp, PPh₃ | (Grignard reagent is basic) | THF, Diethyl Ether |

The substituents on this compound present both opportunities and challenges for cross-coupling reactions.

Reactivity of the C-Br Bond: The strong electron-withdrawing effect of the nitro group at the ortho position and the fluorine atom at the meta position significantly activates the C-Br bond towards oxidative addition. This generally allows for milder reaction conditions compared to electron-rich or sterically hindered aryl bromides.

Functional Group Tolerance: The primary limitation arises from the reactivity of the substituents themselves. The nitro group is susceptible to reduction and can react with highly nucleophilic or basic reagents. This is a significant challenge for the Kumada coupling , as standard Grignard reagents can potentially add to or reduce the nitro group. wikipedia.org However, specialized protocols using functionalized Grignard reagents have shown tolerance for sensitive groups, including nitro moieties, under carefully controlled conditions. researchgate.net

Chemoselectivity: In Suzuki and Sonogashira reactions, which use milder bases and nucleophiles, the nitro group is generally well-tolerated. The main concern is potential side reactions. For instance, in Suzuki couplings, care must be taken to avoid conditions that could lead to debromination or reduction of the nitro group. The methoxy group is typically stable under these conditions. The C-F bond is much stronger than the C-Br bond and is not expected to participate in oxidative addition under standard palladium catalysis, ensuring high chemoselectivity for reaction at the bromine site.

Other Transformation Reactions (e.g., Oxidation, Cyclization)

Beyond cross-coupling, the functional groups on this compound allow for other valuable transformations, particularly those involving the nitro group.

Reductive Cyclization: A common and powerful strategy for synthesizing heterocyclic compounds involves the reduction of an ortho-substituted nitroarene, which then undergoes intramolecular cyclization. For a derivative of this compound (where the bromine has been replaced via a cross-coupling reaction), the reduction of the nitro group to an amine can trigger cyclization. For example, if a Sonogashira coupling introduces a propargyl alcohol moiety, subsequent reduction of the nitro group can lead to the formation of a quinoline (B57606) ring system through a reductive Meyer-Schuster rearrangement and cyclization cascade. organic-chemistry.org This approach is a versatile method for building complex polycyclic structures. organic-chemistry.org

Oxidative Cyclization: While less common for this specific substitution pattern, oxidative conditions can be used to form heterocyclic rings. For instance, PIFA-mediated oxidative cyclization is a known method for creating quinolinedione structures from related N-aryl carboxamides under metal-free conditions. rsc.org

Reaction Mechanism Elucidation through Experimental and Computational Methods

The mechanisms of the primary cross-coupling reactions are well-established, though the specific kinetics and intermediates for this compound would be influenced by its unique electronic and steric profile.

Catalytic Cycle: The general mechanism for palladium-catalyzed reactions like the Suzuki and Sonogashira couplings involves a three-step catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. The electron-deficient nature of the aryl ring accelerates this rate-determining step.

Transmetalation: The organoboron (Suzuki) or copper acetylide (Sonogashira) reagent transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net

Ligand Effects: Mechanistic studies on related systems have shown that bulky ligands, such as IPr (an NHC), can influence selectivity, particularly in di- or polyhalogenated arenes. nih.gov These ligands can promote a bimolecular mechanism for the displacement of the Pd(0) catalyst from the product, which can affect reaction rates and prevent side reactions. nih.gov While this compound is monobrominated, the principles of ligand-controlled catalyst association and dissociation are still relevant for optimizing reaction efficiency.

Computational Methods: Density Functional Theory (DFT) calculations are often used to model the transition states of the catalytic cycle. acs.org For this compound, such calculations could predict the energy barriers for oxidative addition and reductive elimination, helping to rationalize the observed reactivity and guide the selection of optimal ligands and reaction conditions.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest. The substituents on the benzene (B151609) ring—a bromine atom, a fluorine atom, a methoxy (B1213986) group, and a nitro group—influence the chemical shifts of the two aromatic protons.

Due to the lack of publicly available experimental ¹H NMR data for this specific compound, a detailed analysis of chemical shifts and coupling constants cannot be provided at this time. However, based on the structure, one would expect two distinct signals in the aromatic region, each corresponding to one of the two protons on the benzene ring. The methoxy group would present a singlet in the upfield region of the spectrum. The exact chemical shifts and coupling patterns would be dictated by the combined electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.0 - 8.5 | Doublet |

| Aromatic H | 7.0 - 8.5 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, one would expect to observe signals for each of the seven unique carbon atoms in the molecule: six in the aromatic ring and one in the methoxy group.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 110 - 125 |

| C-NO₂ | 145 - 160 |

| C-OCH₃ | 150 - 165 |

| C-F | 155 - 170 (doublet) |

| C-H | 115 - 130 |

| C-H | 115 - 130 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. wikipedia.org The chemical shift of the fluorine atom in this compound would be influenced by the other substituents on the aromatic ring. The large chemical shift range in ¹⁹F NMR allows for sensitive detection of changes in the electronic environment of the fluorine atom. wikipedia.org

Two-Dimensional NMR Techniques for Connectivity Analysis

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal the coupling between the two aromatic protons.

HSQC would establish the direct one-bond correlation between each proton and the carbon atom to which it is attached.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, characteristic vibrational bands would be expected for the nitro group (NO₂), the methoxy group (C-O), the carbon-fluorine bond (C-F), the carbon-bromine bond (C-Br), and the aromatic ring.

Table 3: Expected Vibrational Frequencies for this compound (Note: This table is based on typical ranges for functional groups and is not from experimental data for this specific compound)

| Functional Group | Expected IR/Raman Frequency (cm⁻¹) |

|---|---|

| NO₂ asymmetric stretch | 1500 - 1570 |

| NO₂ symmetric stretch | 1300 - 1370 |

| Ar-O-C stretch | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |

| C-F stretch | 1000 - 1400 |

| C-Br stretch | 500 - 650 |

| C=C aromatic stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₅BrFNO₃), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), or the bromine and fluorine atoms. Analysis of these fragment ions would provide further confirmation of the compound's structure.

Table 4: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and not based on experimental data)

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (⁷⁹Br) | 248.9 |

| [M]⁺ (⁸¹Br) | 250.9 |

| [M-NO₂]⁺ | 202.9 / 204.9 |

| [M-OCH₃]⁺ | 217.9 / 219.9 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry, as well as details about intermolecular interactions in the crystal lattice.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides insight into the type of data this method yields. For example, the crystal structure of the analogous compound 1-Bromo-4-methyl-2-nitrobenzene has been determined. nih.gov Such an analysis for this compound would provide crucial information, including bond lengths, bond angles, and the dihedral angle between the nitro group and the benzene ring, which is influenced by the steric and electronic effects of adjacent substituents.

Table 2: Example Crystal Data for the Analogous Compound 1-Bromo-4-methyl-2-nitrobenzene This data is for a structurally similar compound and is presented to illustrate the type of information obtained from X-ray crystallography. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.016 |

| b (Å) | 14.617 |

| c (Å) | 4.037 |

| Volume (ų) | 768.1 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of chemical analysis and purification, allowing for the separation of components within a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like this compound, various chromatographic techniques are essential for assessing purity, identifying impurities, and purifying the final product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile organic compounds. In a typical reverse-phase HPLC setup, the compound is passed through a column packed with a non-polar stationary phase (like C18-modified silica) using a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). rsc.org Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

The separation of positional isomers of substituted nitrobenzenes can be challenging. chromforum.org For these separations, columns with different selectivities, such as phenyl-based columns, may be employed to leverage π-π interactions between the analyte's aromatic ring and the stationary phase, enhancing resolution. nacalai.com

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass-to-charge ratio data. This technique is invaluable for identifying impurities and degradation products by providing molecular weight information for each separated peak. For halogenated nitroaromatics, LC-MS using an APCI source can be a powerful method for sensitive detection. rsc.org

UPLC is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. UPLC is particularly advantageous for resolving complex mixtures or separating closely related positional isomers, which might co-elute under standard HPLC conditions. sielc.com

Following chemical synthesis, silica (B1680970) gel column chromatography is the standard method for purifying the target compound from byproducts and unreacted starting materials. teledynelabs.com In this "normal-phase" technique, silica gel, a highly polar material, serves as the stationary phase. libretexts.org A non-polar mobile phase, often a mixture of solvents like hexane (B92381) and ethyl acetate, is used to elute the compounds from the column. libretexts.org

Components of the reaction mixture separate based on their polarity; less polar compounds have a weaker affinity for the silica gel and elute more quickly, while more polar compounds are retained longer. libretexts.org By gradually increasing the polarity of the mobile phase (gradient elution), a skilled chemist can effectively separate this compound from impurities, yielding a product of high purity.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-4-methyl-2-nitrobenzene |

| Acetonitrile |

| Water |

| Hexane |

In-Depth Computational and Theoretical Analysis of this compound Remains Elusive

Therefore, it is not possible to provide a detailed article covering the specific computational and theoretical chemistry topics as requested, including:

Quantum Chemical Calculations: No published data was found regarding Density Functional Theory (DFT) studies on this compound. Consequently, information on its electronic structure, such as HOMO-LUMO energetics and molecular orbitals, is not available.

Molecular Geometry and Conformation: There are no accessible studies detailing the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound.

Vibrational and Spectral Prediction: Information from vibrational frequency calculations, which are used to predict the infrared and Raman spectra of a molecule, has not been published.

Electrostatic and Charge Properties: Reports on the mapping of the electrostatic potential and the distribution of charges across the molecule could not be located.

Natural Bond Orbital (NBO) Analysis: NBO analysis, which provides insights into intramolecular and intermolecular bonding and interactions, has not been reported for this compound.

Molecular Dynamics (MD) Simulations: No studies were found that have employed MD simulations to investigate the dynamic behavior of this compound over time.

While research exists for structurally similar compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct molecules. The absence of specific computational data for the target compound means that a scientifically accurate article adhering to the requested detailed outline cannot be generated at this time. Further experimental or computational research would be required to produce the specific data points requested.

Computational and Theoretical Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological and Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity or chemical reactivity. researchgate.netresearchgate.net For a compound like 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene, QSAR models could be developed to predict properties such as toxicity, mutagenicity, or environmental fate based on its molecular structure. cqvip.commdpi.com The fundamental principle is that variations in the structural features of molecules within a series lead to corresponding changes in their observed activities. researchgate.net

The initial and most critical step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. wiley.com Descriptors can be broadly categorized as:

Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts.

Topological (2D): Derived from the 2D representation of the molecule, describing atomic connectivity and branching.

Geometrical (3D): Requiring the 3D coordinates of the atoms, these describe the molecule's size and shape.

Physicochemical: Properties like hydrophobicity (logP) and molar refractivity.

Quantum-Chemical: Derived from quantum mechanics calculations, these include electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. ucsb.edudergipark.org.tr

For a series of substituted nitrobenzenes, a large number of descriptors would be calculated. The subsequent challenge is to select a smaller, relevant subset that has the most significant correlation with the activity being modeled. This selection process is crucial to avoid overfitting and to create a model that is both predictive and interpretable. nih.gov Methods like genetic algorithms are often employed for this variable selection task. nih.gov

Table 1: Representative Molecular Descriptors for QSAR Analysis of Substituted Nitrobenzenes

| Descriptor Type | Descriptor Name | Description | Potential Relevance for this compound |

| Physicochemical | logP | Octanol-water partition coefficient, a measure of hydrophobicity. | Influences bioavailability and transport across biological membranes. |

| Quantum-Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons and its electrophilic reactivity. niscair.res.in |

| Quantum-Chemical | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons and its nucleophilic reactivity. ucsb.edu |

| Quantum-Chemical | ω | Electrophilicity Index | A global measure of a molecule's reactivity as an electrophile. niscair.res.in |

| Topological | Chi4 | Fourth-order chi molecular connectivity index. | Encodes information about the degree of branching and complexity of the molecular structure. researchgate.net |

Once relevant descriptors are selected, a statistical method is used to build the mathematical model.

Multiple Linear Regression (MLR): This is one of the most straightforward methods, creating a linear equation that relates the dependent variable (activity) to the selected independent variables (descriptors). niscair.res.in The goal is to find the best-fitting linear relationship that minimizes the difference between predicted and observed values.

Genetic Algorithm-Multiple Linear Regression (GA-MLR): This is a hybrid approach where a Genetic Algorithm (GA) is used as the variable selection method to choose the optimal subset of descriptors, which are then fed into an MLR analysis to build the final model. nih.govresearchgate.net This technique is particularly useful when dealing with a large pool of potential descriptors, as it efficiently searches for the best combination. nih.gov

Partial Least Squares (PLS): PLS is a regression method that is effective when the number of descriptors is large or when there is multicollinearity (descriptors are correlated with each other). nih.gov It reduces the descriptor variables to a smaller set of uncorrelated components (latent variables) and then performs regression on these components.

Validation is a crucial step to ensure that a QSAR model is robust, stable, and has predictive power for new, untested compounds. researchgate.net Several strategies are employed:

Internal Validation (Cross-Validation): This technique assesses the model's stability and robustness. A common method is Leave-One-Out (LOO) Cross-Validation , where one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and then used to predict the activity of the removed compound. codessa-pro.com This process is repeated for every compound in the dataset. A high cross-validated correlation coefficient (Q²) indicates good internal predictivity. researchgate.net

External Validation: This is considered the most rigorous test of a model's predictive ability. The initial dataset is split into a training set (used to build the model) and a test set (which is set aside and not used in model development). The model is then used to predict the activities of the compounds in the test set. The accuracy of these predictions provides a measure of how well the model will perform on new chemicals. nih.gov

Y-Scrambling (or Y-Randomization): This is a method to check for chance correlations. The biological activity values (the Y-vector) are randomly shuffled multiple times, and a new QSAR model is developed for each shuffled set. A valid model should have significantly lower statistical quality (e.g., R² and Q²) for the scrambled data compared to the original model, demonstrating that the original correlation was not due to random chance. researchgate.netkubinyi.de

Table 2: Typical Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value | Validation Type |

| R² | Coefficient of determination | > 0.6 | Goodness-of-fit |

| Q² (or R²cv) | Cross-validated correlation coefficient (LOO) | > 0.5 | Internal Validation |

| R²pred | Predictive R² for the external test set | > 0.5 | External Validation |

| R² - Q² | Difference between R² and Q² | < 0.3 | Model Robustness |

Theoretical Studies of Substituent Effects (e.g., Nitro Group Rotation)

The chemical behavior of this compound is heavily influenced by the electronic interactions between its substituents and the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, primarily through a resonance effect, which deactivates the aromatic ring towards electrophilic substitution. researchgate.netijrti.org Conversely, the methoxy (B1213986) group (-OCH₃) is a strong electron-donating group via resonance, while the fluoro (-F) and bromo (-Br) halogens are electron-withdrawing by induction but can be weakly donating by resonance.

Theoretical studies, typically using density functional theory (DFT), can quantify these effects. For instance, the orientation of the nitro group relative to the plane of the benzene ring is critical for its resonance effect. Maximum resonance interaction occurs when the group is coplanar with the ring. However, steric hindrance from adjacent (ortho) substituents can force the nitro group to rotate out of the plane, reducing its electron-withdrawing resonance effect. nih.govresearchgate.net In this compound, the bromine atom at the ortho position would likely cause such a rotation, and computational studies can calculate the energy barrier to this rotation and the equilibrium dihedral angle. This angle directly impacts the electronic properties and reactivity of the molecule. nih.gov

Nonlinear Optical (NLO) Properties from Computational Methods

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Organic molecules with strong electron donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO properties. nih.gov In this compound, the methoxy group acts as a donor and the nitro group as a strong acceptor, creating an intramolecular charge transfer system that is conducive to NLO activity. acs.org

Computational quantum chemistry methods are powerful tools for predicting the NLO properties of molecules. bohrium.com Key NLO parameters that can be calculated include:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

DFT calculations can be used to compute these values. For instance, studies on substituted nitrobenzene (B124822) derivatives have shown that the nature and position of substituents significantly impact the hyperpolarizability. dergipark.org.tr The presence of both strong donor (-OCH₃) and acceptor (-NO₂) groups on the benzene ring of this compound suggests it could possess noteworthy NLO properties, a hypothesis that can be rigorously tested through such computational analyses. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis

Building Block for Fused Aromatic and Heteroaromatic Systems

The presence of a bromine atom on the aromatic ring of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to construct biaryl systems, which are common motifs in many fused aromatic and heteroaromatic compounds.

In a typical Suzuki-Miyaura coupling reaction, the bromo-substituted aromatic compound is reacted with an organoboron reagent, such as a phenylboronic acid, in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond between the two aromatic rings. The nitro group on this compound can then be chemically reduced to an amino group, which can participate in subsequent cyclization reactions to form a variety of nitrogen-containing heterocyclic systems.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 5-Fluoro-4-methoxy-2-nitrobiphenyl |

This strategy of cross-coupling followed by reductive cyclization is a common approach for the synthesis of various fused heteroaromatic systems, including carbazoles, phenazines, and other related structures that are of interest in medicinal chemistry and materials science.

Precursor in Multistep Synthesis of Complex Organic Molecules

The diverse functional groups present on this compound allow for its use as a versatile precursor in the multistep synthesis of more complex organic molecules. Each functional group can be selectively manipulated to build molecular complexity in a controlled manner.

A common synthetic strategy involves the initial transformation of the nitro group. The reduction of the nitro group to an amine is a key step that opens up a wide range of subsequent reactions. The resulting aniline (B41778) derivative can undergo diazotization followed by Sandmeyer reactions to introduce a variety of other functional groups. Furthermore, the amino group can be acylated or alkylated, or it can participate in condensation reactions to form imines or enamines, which are important intermediates in many synthetic pathways.

The bromine and fluorine atoms also offer opportunities for further functionalization through nucleophilic aromatic substitution or various cross-coupling reactions at different stages of a synthetic sequence. This ability to sequentially and selectively modify the different functional groups makes this compound a valuable starting material for the synthesis of complex targets, such as pharmacologically active compounds and functional materials. For instance, related nitrobromobenzene derivatives have been utilized as intermediates in the synthesis of compounds with potential insecticidal activity.

Synthesis of Ethers and Related Aromatic Compounds

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro and fluoro groups, facilitates nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile can displace a leaving group on the aromatic ring. The fluorine atom, being highly electronegative, is a particularly good leaving group in SNAr reactions.

This reactivity can be exploited for the synthesis of various aromatic ethers. By treating this compound with an alkoxide or a phenoxide, the fluorine atom can be displaced to form a new ether linkage. This reaction, a variation of the Williamson ether synthesis, is a powerful method for introducing a wide range of alkoxy or aryloxy groups onto the aromatic ring.

Table 2: General Scheme for Ether Synthesis via SNAr

| Starting Material | Nucleophile | Product |

| This compound | R-O⁻ | 1-Bromo-5-(alkoxy/aryloxy)-4-methoxy-2-nitrobenzene |

The resulting ether products can be further elaborated by targeting the remaining functional groups, such as the bromine atom or the nitro group, allowing for the synthesis of a diverse array of polysubstituted aromatic compounds.

Construction of Indole (B1671886) Scaffolds

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide variety of biologically active compounds. Several synthetic methods for the construction of the indole ring system can potentially utilize precursors derived from this compound.

One notable method is the Leimgruber-Batcho indole synthesis, which typically starts from an o-nitrotoluene derivative. While this compound is not a direct precursor, it can be envisioned that a methyl group could be introduced at the 2-position through a cross-coupling reaction, such as a Stille or Negishi coupling, after which the resulting substituted o-nitrotoluene could be carried forward in a Leimgruber-Batcho synthesis. This involves the formation of an enamine, followed by reductive cyclization of the nitro group to form the indole ring.

Alternatively, the Fischer indole synthesis, which utilizes a phenylhydrazone as a key intermediate, could be employed. The amino derivative of this compound, obtained by reduction of the nitro group, could be converted into the corresponding phenylhydrazine. Condensation of this hydrazine (B178648) with a ketone or aldehyde would yield the required phenylhydrazone, which upon treatment with an acid catalyst, would cyclize to form the indole scaffold. The substituents on the starting material would then be incorporated into the final indole product, providing a route to highly functionalized indoles.

Role in Organocatalysis Research

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While specific studies detailing the use of this compound as an organocatalyst are not prominent, the presence of the nitro group suggests a potential role in certain types of organocatalytic transformations.

Nitroaromatic compounds, in general, have been shown to act as co-catalysts in some reactions. For example, it has been demonstrated that nitro compounds can act in a cooperative manner with thioureas to catalyze Mukaiyama-type aldol (B89426) reactions. The proposed mechanism involves the nitro group mediating a silyl (B83357) cation transfer. This suggests that this compound, with its electron-withdrawing nitro group, could potentially be explored as a component in similar cooperative catalytic systems. Further research in this area could uncover novel applications for this and related nitroaromatic compounds in the expanding field of organocatalysis.

Applications and Considerations in Medicinal Chemistry Research

Intermediate in Pharmaceutical Manufacturing

Substituted nitroaromatic compounds, such as 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene, are fundamental starting materials in the production of a wide array of pharmaceuticals. nih.gov The presence of the nitro group, which is a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, particularly displacement of the halogen atoms. nih.govacs.org Furthermore, the nitro group can be readily reduced to an amino group, a common functional group in many drug molecules. This versatility allows for the incorporation of the core benzene (B151609) ring structure into more complex molecular architectures.

Nitroaromatic compounds serve as precursors for the synthesis of diverse bioactive molecules, including indoles and phenothiazines. nih.gov The specific combination of bromo, fluoro, and methoxy (B1213986) substituents on this compound offers medicinal chemists a scaffold with tailored reactivity and physicochemical properties, rendering it a valuable intermediate for constructing novel drug candidates.

Synthesis of Anti-inflammatory Agents (using related compounds)

While direct synthesis of commercial anti-inflammatory drugs from this compound is not extensively documented in publicly available literature, its structural motifs are pertinent to the design of new anti-inflammatory agents. The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves the modification of a central aromatic or heterocyclic core. nih.govbenthamscience.com For instance, research has shown that derivatives of benzimidazole (B57391) and naproxen (B1676952) can exhibit potent anti-inflammatory properties. nih.govnih.govresearchgate.net

The synthesis of such agents frequently employs building blocks containing fluorine and methoxy groups, as these substituents can enhance metabolic stability, improve cell membrane permeability, and favorably influence binding to target enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). nih.govresearchgate.net Therefore, a compound with the substitution pattern of this compound could serve as a valuable starting material for the synthesis of novel anti-inflammatory candidates through reactions such as nucleophilic substitution of the bromine or fluorine atoms, or by utilizing the nitro group as a precursor to an amine for further derivatization.

Precursor in the Synthesis of Specific Drug Candidates (e.g., related to Tezacaftor)

The utility of compounds structurally related to this compound is exemplified in the synthesis of Tezacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. nih.govmdpi.comnih.govresearchgate.net The synthesis of Tezacaftor has been described to start from 3-fluoro-4-nitroaniline (B181641). chemicalbook.com A key step in one of the patented synthetic routes involves the regioselective bromination of this starting material to introduce a bromine atom, creating a substituted nitroaniline intermediate. chemicalbook.com

This intermediate, which is structurally very similar to this compound (differing by the presence of an amino group instead of a methoxy group), then undergoes a series of reactions, including an epoxide ring-opening and reduction of the nitro group, to form a key diamine intermediate. chemicalbook.com This diamine is then further elaborated through a Sonogashira coupling and a Larock-type cyclization to construct the indole (B1671886) core of Tezacaftor. chemicalbook.com This highlights the critical role of polysubstituted nitrobenzene (B124822) derivatives as precursors in the synthesis of complex, clinically significant pharmaceuticals.

| Starting Material in Tezacaftor Synthesis | Key Transformation | Relevance to this compound |

|---|---|---|

| 3-Fluoro-4-nitroaniline | Regioselective bromination | Demonstrates the utility of a closely related structural analog as a precursor in the synthesis of a major drug. The bromo- and fluoro- substitution pattern is crucial for the subsequent synthetic steps. |

| Brominated 3-fluoro-4-nitroaniline derivative | Epoxide ring-opening and nitro group reduction | Highlights the synthetic versatility of the nitro group, which is readily converted to an amino group, a key functional handle in drug synthesis. |

Development of Phosphodiesterase (PDE) Inhibitors and Positron Emission Tomography (PET) Imaging Agents (for related compounds)

The structural framework of this compound is relevant to the development of both phosphodiesterase (PDE) inhibitors and positron emission tomography (PET) imaging agents.

Phosphodiesterase (PDE) Inhibitors: PDE4 inhibitors have been a focus of research for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.govmdpi.com The design of potent and selective PDE4 inhibitors often involves a catechol-ether moiety, which can be mimicked or replaced by other substituted aromatic rings. mdpi.com The presence of methoxy and fluoro groups on an aromatic ring can influence the binding affinity and selectivity of these inhibitors. mdpi.comnih.gov For example, the development of 8-methoxyquinoline-based PDE4 inhibitors demonstrates the importance of the methoxy group in achieving high potency. mdpi.com Therefore, this compound could serve as a starting point for the synthesis of novel PDE inhibitor scaffolds.

Positron Emission Tomography (PET) Imaging Agents: PET is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. researchgate.netfrontiersin.org The development of novel PET imaging agents often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule. researchgate.netfrontiersin.org The presence of a fluorine atom in this compound makes it an attractive precursor for the synthesis of ¹⁸F-labeled PET tracers through nucleophilic substitution of other leaving groups on the molecule or by isotopic exchange. Substituted nitroimidazoles, for instance, have been developed as PET imaging agents for tumor hypoxia. nih.gov The bromo-fluoro-methoxy-nitrobenzene core could be incorporated into various pharmacophores to develop novel PET probes for imaging a range of biological targets.

Influence of Functional Groups on Biological Activity

The biological activity of a molecule is intricately linked to its structure and the nature of its functional groups. drugdesign.orgyoutube.com The four distinct substituents on this compound each contribute to its potential pharmacological profile.

Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzene ring. nih.gov In drug molecules, the nitro group can be a pharmacophore itself or can be bioisosterically replaced to modulate activity. nih.gov It can also be a site of metabolic reduction, which can lead to either activation or deactivation of the drug. nih.gov In some cases, nitrated derivatives of existing drugs have shown enhanced activity or reduced side effects. nih.gov

Fluorine Atom: The introduction of fluorine into a drug molecule can have profound effects on its properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions. Its small size allows it to mimic a hydrogen atom, yet it can block metabolic oxidation at that position, thereby increasing the drug's half-life. The presence of fluorine can also enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Methoxy Group: The methoxy group is a common substituent in many natural products and approved drugs. It can act as a hydrogen bond acceptor and its presence can influence the conformation of the molecule, which can be critical for binding to a biological target. The methoxy group can also impact a drug's metabolic profile, as it can be a site for O-demethylation by cytochrome P450 enzymes.

Bromine Atom: The bromine atom is a halogen that can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity. It also increases the lipophilicity of the molecule. In synthetic chemistry, the bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the facile introduction of other molecular fragments. researchgate.net

| Functional Group | Potential Influence on Biological Activity |

|---|---|

| Nitro (-NO₂) | Electron-withdrawing, potential pharmacophore, site of metabolic reduction, can modulate electronic properties of the ring. nih.govnih.gov |

| Fluoro (-F) | Increases metabolic stability, enhances lipophilicity, alters acidity/basicity of adjacent groups, can participate in hydrogen bonding. |

| Methoxy (-OCH₃) | Hydrogen bond acceptor, influences molecular conformation, site of metabolism (O-demethylation). |

| Bromo (-Br) | Increases lipophilicity, participates in halogen bonding, serves as a synthetic handle for cross-coupling reactions. researchgate.net |

Ligand Design and Receptor Binding Affinity Studies

The principles of rational drug design rely on understanding the interactions between a ligand (drug molecule) and its biological target (receptor). nih.govresearchgate.netnih.gov The structural features of this compound make it a relevant scaffold for ligand design and for studying receptor binding affinity.

Substituted nitrobenzene derivatives have been utilized in the design of ligands for various receptors. acs.org The arrangement of the functional groups on the benzene ring can be tailored to optimize interactions with the amino acid residues in the binding pocket of a receptor. For example, the methoxy group can act as a hydrogen bond acceptor, while the fluorine and bromine atoms can form halogen bonds or engage in hydrophobic interactions.

Structure-activity relationship (SAR) studies, which systematically modify the structure of a lead compound and assess the impact on its biological activity, are a cornerstone of medicinal chemistry. drugdesign.orgnih.govnih.gov this compound can serve as a starting point or a fragment in such studies. The bromine atom, in particular, provides a convenient point for chemical modification through various cross-coupling reactions, allowing for the exploration of a wide range of substituents at that position to probe the steric and electronic requirements of a receptor's binding site. Computational docking studies can also be employed to predict how ligands derived from this scaffold might bind to a target receptor, guiding the synthesis of more potent and selective compounds. acs.org

Environmental Research Perspectives

Ecotoxicological Investigations of Nitrobenzene (B124822) Derivatives

The ecotoxicity of nitrobenzene derivatives is a subject of extensive investigation, as these compounds are recognized as significant environmental pollutants. mdpi.comnih.gov Their toxic effects are observed across various trophic levels, from microorganisms to freshwater fish. waterquality.gov.auresearchgate.net The presence of an electron-withdrawing nitro group, often in combination with other substituents like halogens, can lead to a number of electrophilic reactions in vivo, resulting in toxicities that exceed baseline nonpolar narcosis. acs.org

Aquatic Toxicity Studies (e.g., Tetrahymena pyriformis)

The ciliated protozoan Tetrahymena pyriformis is a standard model organism for assessing the aquatic toxicity of organic chemicals, including nitrobenzene derivatives. nih.govnih.gov Studies on a wide range of alkyl- and halogen-substituted nitrobenzenes have consistently shown that their toxicity, measured by the 50% growth inhibitory concentration (IGC50), is greater than that expected from simple narcosis. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in predicting the toxicity of these compounds. researchgate.netjournament.com These models establish a mathematical correlation between the molecular structure of a chemical and its biological activity. researchgate.net For nitrobenzenes, toxicity to T. pyriformis is strongly influenced by parameters such as hydrophobicity (logarithm of the 1-octanol/water partition coefficient, log Kow) and electronic properties, like the energy of the lowest unoccupied molecular orbital (ELUMO). nih.govacs.org Halogenated nitrobenzenes, in particular, show significant acute toxicity. acs.org The toxicity of these compounds is thought to arise from multiple and mixed mechanisms, making prediction complex. nih.govacs.org

Below is a table illustrating the toxicity of various substituted nitrobenzenes to Tetrahymena pyriformis, demonstrating the influence of different substituents on aquatic toxicity.

| Compound | Substituents | Toxicity (-log IGC50 in mol/L) |

|---|---|---|

| 1,3-Dinitrobenzene | 2x Nitro | 1.869 |

| 1-Bromo-4-nitrobenzene | Bromo, Nitro | 1.538 |

| 1-Chloro-4-nitrobenzene | Chloro, Nitro | 1.432 |

| 1-Fluoro-4-nitrobenzene | Fluoro, Nitro | 1.071 |

| 3-Methylnitrobenzene | Methyl, Nitro | 0.054 |

| Nitrobenzene | Nitro | 0.570 |

Data sourced from QSAR studies on nitrobenzene derivatives. The values illustrate general trends in toxicity based on substitution patterns. imist.maresearchgate.net

Structure-Toxicity Relationships for Substituted Aromatics in Environmental Contexts

The toxicity of substituted nitroaromatics is intricately linked to their molecular structure. nih.gov QSAR analyses reveal that several factors govern the toxic potential of these compounds. journament.comresearchgate.net

Key determinants of toxicity include:

Hydrophobicity (log Kow) : This parameter describes the tendency of a compound to partition from water into lipids and is crucial for transport to the site of action within an organism. acs.org

Electronic Properties : The energy of the lowest unoccupied molecular orbital (ELUMO) and maximum acceptor superdelocalizability (Amax) are measures of a molecule's electrophilicity and reactivity. nih.govacs.org A strong electron-withdrawing nitro group, especially when combined with halogens, enhances electrophilic reactivity, which is linked to increased toxicity. acs.org